molecular formula C7H4BrN3S B1527634 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine CAS No. 16439-93-3

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine

Cat. No.: B1527634
CAS No.: 16439-93-3
M. Wt: 242.1 g/mol
InChI Key: KAUUGBWNSHNIAV-UHFFFAOYSA-N
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Description

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused to a 1,3,4-thiadiazole moiety with a bromine substituent at the 5-position of the thiadiazole ring. This structure combines the electron-deficient nature of pyridine with the sulfur-rich, aromatic thiadiazole system, making it a versatile scaffold for pharmaceutical and materials science applications. The bromine atom enhances its reactivity in cross-coupling reactions, enabling further functionalization .

Key properties include:

  • Molecular formula: C₇H₄BrN₃S
  • Molecular weight: ~242 g/mol (calculated based on substituents).
    Synthetic routes typically involve cyclization of thiohydrazides with aldehydes or ketones, followed by bromination . For example, pyridine-containing thiadiazoles are synthesized via oxidation of thiohydrazones derived from pyridine carboxaldehydes .

Properties

IUPAC Name

2-bromo-5-pyridin-4-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUUGBWNSHNIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727371
Record name 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16439-93-3
Record name 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine typically involves the following steps:

  • Bromination: The starting material, 1,3,4-thiadiazol-2-ylpyridine, undergoes bromination to introduce the bromine atom at the 5-position of the thiadiazole ring.

  • Cyclization: The brominated intermediate is then subjected to cyclization conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has demonstrated that 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µg/mL)
MCF-7 (Breast)6.51
HepG2 (Liver)5.36
A549 (Lung)7.20
HeLa (Cervical)8.00

These results indicate potent anticancer properties, particularly against breast cancer cells .

Mechanism of Action:
The compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation. Studies have shown it increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to cell death .

Antimicrobial Activity

Antibacterial Properties:
The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12
Bacillus cereus14

These findings suggest moderate to significant antibacterial activity .

Antifungal Properties:
In addition to antibacterial effects, the compound has shown antifungal efficacy:

Fungal StrainZone of Inhibition (mm)
Aspergillus niger18
Aspergillus fumigatus16

This indicates promising potential for treating fungal infections .

Industrial Applications

The compound is also utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows it to serve as a building block for synthesizing complex organic materials used in electronics and photonics .

Case Studies

A notable case study evaluated the anticancer activity of various thiadiazole derivatives, including this compound. The study found that this compound exhibited significant growth inhibition against MCF-7 and HepG2 cell lines, indicating its potential as a lead compound in anticancer drug development .

Another study focused on the antimicrobial properties of thiadiazole derivatives. It highlighted that compounds similar to this compound showed effective inhibition against multiple bacterial strains and could be further explored for therapeutic applications .

Mechanism of Action

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is similar to other brominated heterocyclic compounds, such as 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine and N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide. its unique structure and reactivity set it apart, making it a valuable compound in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
  • Structure : Lacks the bromine at the 5-position of the thiadiazole ring but retains the pyridinyl group.
  • Impact : The absence of bromine reduces molecular weight (~207 g/mol) and alters electronic properties, decreasing electrophilicity. This compound is often used as a precursor for further functionalization .
  • Applications : Primarily explored in kinase inhibitor studies due to its ability to coordinate with metal ions in enzyme active sites .
2-(2-Amino-5-phthalimidomethyl-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-4-oxo-butanoic acid
  • Structure : Features a phthalimide and bromophenyl group attached to the thiadiazole ring.
  • Impact : The extended conjugation from the phthalimide group enhances UV absorption, making it suitable for photophysical studies. The bromophenyl substituent increases hydrophobicity (logP ~3.5) compared to the target compound .
  • Applications : Used as a precursor for synthesizing fused heterocycles like imidazolothiadiazoles .

Heterocyclic Core Modifications

4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • Structure : Replaces the thiadiazole ring with a triazole ring and incorporates a bromobenzylthio group.
  • Impact : The triazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. The dual bromine substituents (molecular weight: 502.2 g/mol) enhance halogen bonding, which is critical in crystal engineering .
  • Applications : Explored in supramolecular chemistry for designing metal-organic frameworks (MOFs) .
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
  • Structure : Combines imidazopyridine, thiadiazole, and isoxazole rings.
  • Impact : The extended π-system (λmax ~320 nm) improves fluorescence properties. Bromine at the 6-position of the imidazopyridine ring enhances kinase inhibition potency (IC₅₀ < 100 nM in some cases) .
  • Applications : Potent kinase inhibitors targeting cancer pathways .

Positional Isomerism and Electronic Effects

5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxamide
  • Structure : Pyridine attached at the 2-position of thiadiazole versus the 4-position in the target compound.
  • Impact: The 2-pyridinyl group creates steric hindrance, reducing reactivity in nucleophilic substitutions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine C₇H₄BrN₃S ~242 5-Bromo, 4-pyridinyl Pharmaceuticals, catalysis
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine C₇H₅N₅S ~207 2-Amino, 4-pyridinyl Kinase inhibitors
4-(5-((3-Bromobenzyl)thio)-4H-triazol-3-yl)pyridine C₂₀H₁₄Br₂N₄S 502.2 3-Bromobenzylthio, triazole MOFs, halogen bonding
2-(4-Bromophenyl)-imidazolothiadiazole C₁₄H₈BrN₃S ~318 4-Bromophenyl, fused imidazole Fluorescent probes

Key Research Findings

  • Bromine Substitution : Bromine at the 5-position of thiadiazole enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives .
  • Heterocyclic Diversity : Triazole analogs exhibit superior halogen bonding for crystal engineering, while imidazopyridine hybrids show potent bioactivity .
  • Synthetic Flexibility : Pyridine-thiadiazole carboxamides are synthesized via oxidation of thiohydrazones, offering scalability for industrial applications .

Biological Activity

4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 5-bromo-1,3,4-thiadiazole moiety. The thiadiazole ring is recognized for its ability to interact with various biological macromolecules, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in key biological pathways. Some proposed mechanisms include:

  • Inhibition of DNA Replication : Thiadiazole derivatives have been shown to disrupt DNA replication processes, which can inhibit the growth of both bacterial and cancer cells.
  • Enzyme Interaction : The compound may interact with various enzymes and proteins, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer effects of thiadiazole derivatives. For example:

  • In Vitro Studies : A study reported that certain thiadiazole derivatives demonstrated cytotoxic activity against multiple cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent antiproliferative effects .
  • Mechanisms of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells and inhibit tubulin polymerization .

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold has been recognized for its anticonvulsant properties. Research has shown that modifications in this scaffold can enhance its efficacy as an anticonvulsant agent . Compounds derived from this structure have been tested in animal models demonstrating significant protective effects against seizures.

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 ValueNotes
Various ThiadiazolesAnticancer2.44 µM (LoVo)Effective against multiple cancer types
This compoundAntimicrobialN/AInhibits growth of bacteria and fungi
Thiadiazole DerivativesAnticonvulsantN/AEffective in PTZ and MES models

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
Reactant of Route 2
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine

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